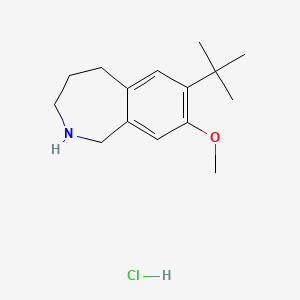

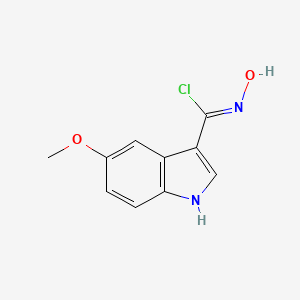

![molecular formula C26H28ClN3O2 B2629594 2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 338396-69-3](/img/structure/B2629594.png)

2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime” is a chemical compound . It is also known as (Z)-(4-chlorophenyl)methoxypiperazin-1-yl]-1-phenylethylidene})amine Ethanone, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-phenyl-, O-[(4-chlorophenyl)methyl]oxime .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds with structural similarities have been designed, synthesized, and evaluated for their potential antipsychotic activities, showcasing significant anti-dopaminergic and anti-serotonergic activity in behavioral models. For example, derivatives of biphenyl moiety linked with aryl piperazine have demonstrated impressive antipsychotic profiles with minimal catalepsy induction, supported by docking studies in designing compounds for human dopamine D2 receptors and QSAR studies (Bhosale et al., 2014).

Anticancer Activities

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been synthesized and investigated for potential anticancer activities, particularly against breast cancer cells. Some compounds showed promising antiproliferative agents compared to cisplatin, suggesting their application in cancer treatment (Yurttaş et al., 2014).

Antimicrobial and Antioxidant Activities

Novel conazole analogues incorporating a piperazine nucleus have been synthesized and evaluated for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds showed promising results, validated through molecular docking, indicating their potential in treating various microbial infections and oxidative stress-related conditions (Mermer et al., 2018).

Chemical Structure Analysis

Studies have also focused on the crystal structure, Hirshfeld surface analysis, and DFT calculations of similar compounds to understand their chemical properties, intermolecular interactions, and reactivity towards electrophilic and nucleophilic attacks. These analyses contribute to the rational design of new compounds with improved pharmacological profiles (Kumara et al., 2017).

Drug Development and Reactivity Studies

Research into the biochemical properties and vibrational assignments of synthesized arylpiperazine-based drugs has been conducted to understand their pharmacological activities better. Computational assessments have been used to explore possible molecular docking mechanisms as agonists in human receptors, highlighting the compound's potential in therapeutic applications (Onawole et al., 2017).

properties

IUPAC Name |

(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN3O2/c1-31-25-13-11-24(12-14-25)30-17-15-29(16-18-30)19-26(22-5-3-2-4-6-22)28-32-20-21-7-9-23(27)10-8-21/h2-14H,15-20H2,1H3/b28-26+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFONROQUUZVUGQ-BYCLXTJYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(=NOCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\OCC3=CC=C(C=C3)Cl)/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2629511.png)

![[3-(Methylamino)phenyl]methanol](/img/structure/B2629515.png)

![2-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2629517.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2629518.png)

![1-(4-chlorobenzyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrazin-2(1H)-one](/img/structure/B2629526.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2629529.png)

![4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2629530.png)